2-Chloro-1-(1-ethyl-1H-pyrrol-3-yl)ethanone
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Overview
Description
2-Chloro-1-(1-ethyl-1H-pyrrol-3-yl)ethanone is an organic compound that belongs to the class of pyrroles, which are five-membered heterocyclic compounds containing one nitrogen atom This compound is characterized by the presence of a chloroacetyl group attached to the nitrogen atom and an ethyl group attached to the carbon atom in the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(1-ethyl-1H-pyrrol-3-yl)ethanone can be achieved through several methods. One common method involves the reaction of 1-ethyl-1H-pyrrole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:
[ \text{1-ethyl-1H-pyrrole} + \text{chloroacetyl chloride} \xrightarrow{\text{triethylamine}} \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(1-ethyl-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The pyrrole ring can be oxidized under specific conditions to form pyrrole-2,5-diones.
Reduction: The chloroacetyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic substitution: Formation of substituted pyrroles with various functional groups.
Oxidation: Formation of pyrrole-2,5-diones.
Reduction: Formation of 3-(hydroxyacetyl)-1-ethyl-1H-pyrrole.
Scientific Research Applications
2-Chloro-1-(1-ethyl-1H-pyrrol-3-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industrial Applications: It is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(1-ethyl-1H-pyrrol-3-yl)ethanone involves its interaction with biological targets such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. This compound can also interact with receptor sites, modulating their activity and affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Chloroacetyl)-1-methyl-1H-pyrrole: Similar structure but with a methyl group instead of an ethyl group.
3-(Chloroacetyl)-1-phenyl-1H-pyrrole: Similar structure but with a phenyl group instead of an ethyl group.
3-(Bromoacetyl)-1-ethyl-1H-pyrrole: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.
Uniqueness
2-Chloro-1-(1-ethyl-1H-pyrrol-3-yl)ethanone is unique due to its specific combination of the chloroacetyl and ethyl groups, which confer distinct reactivity and biological activity. The presence of the chloroacetyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
2-chloro-1-(1-ethylpyrrol-3-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-2-10-4-3-7(6-10)8(11)5-9/h3-4,6H,2,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLMMTZRFZFABG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=C1)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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